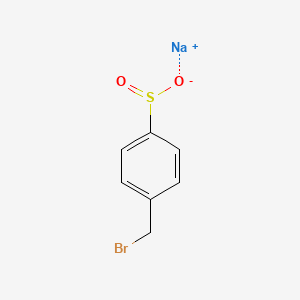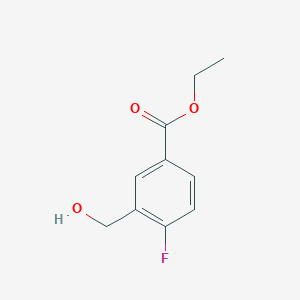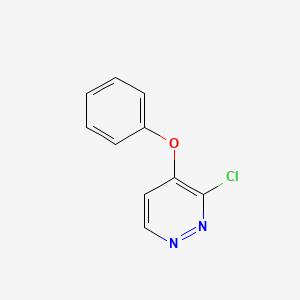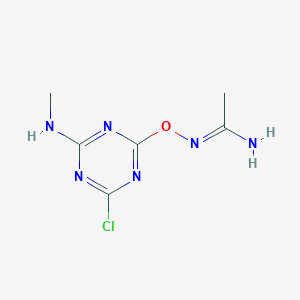
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a vinyl group attached to the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as 3-(4-vinylphenyl)propanoic acid, is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Boc-Protected Intermediate: The reaction mixture is stirred at room temperature or slightly elevated temperatures to form the Boc-protected intermediate.
Purification: The intermediate is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the starting material, resulting in a more efficient and sustainable process compared to traditional batch methods .
化学反应分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The vinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives or other substituted products.
Oxidation: Formation of quinones or other oxidized compounds.
Reduction: Formation of ethyl-substituted derivatives.
科学研究应用
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including peptides and other bioactive compounds.
Material Science: The vinyl group allows for polymerization reactions, making it useful in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The vinyl group can participate in various biochemical pathways, interacting with molecular targets such as enzymes or receptors.
相似化合物的比较
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the vinyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
属性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC 名称 |
3-(4-ethenylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h5-9,13H,1,10H2,2-4H3,(H,17,20)(H,18,19) |
InChI 键 |
DBCHOOKQEUOCNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)





